2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
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Overview
Description
2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a pyrimidine ring, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Phenol Functionalization: The phenol moiety is incorporated through an etherification reaction, where the phenol is reacted with a chlorinated benzyl derivative in the presence of a base like potassium carbonate.
Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a potential candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrimidine ring facilitates its interaction with nucleic acid bases. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-phenyl-6-(methyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
- 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a more potent and selective compound for various applications.
Properties
Molecular Formula |
C24H16ClF4N3O2 |
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Molecular Weight |
489.8 g/mol |
IUPAC Name |
2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H16ClF4N3O2/c25-17-7-4-8-18(26)16(17)12-34-14-9-10-15(19(33)11-14)21-20(13-5-2-1-3-6-13)22(24(27,28)29)32-23(30)31-21/h1-11,33H,12H2,(H2,30,31,32) |
InChI Key |
WMSKNVIAQBOXSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O |
Origin of Product |
United States |
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